Lorecivivint, also known as lorecivivint, is a small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [, ]. These kinases are involved in regulating the Wnt signaling pathway, a key pathway involved in cell growth, differentiation, and development [, ]. By inhibiting CLK2 and DYRK1A, lorecivivint modulates the Wnt pathway, exhibiting potential therapeutic benefits in various disease models, primarily osteoarthritis [, , , , , , , , , ]. Lorecivivint is being investigated for its potential as a disease-modifying osteoarthritis drug (DMOAD) due to its ability to potentially slow or halt the progression of joint damage [, , ].
Adavivint, also known as lorecivivint, is a synthetic organic compound that functions as a small-molecule inhibitor of the Wnt signaling pathway. Specifically, it targets the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine-regulated kinase 1A). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cartilage-related disorders and other conditions influenced by the Wnt signaling pathway .
Adavivint is classified as a Wnt pathway inhibitor, specifically designed to modulate the activity of kinases involved in this critical signaling cascade. The compound is synthesized through specialized chemical methods to ensure high purity and efficacy . Its molecular formula is , and it has a CAS number of 1467093-03-3 .
The synthesis of adavivint involves complex organic chemistry techniques tailored to produce high yields of the compound with minimal impurities. While specific synthetic routes are not extensively documented in public literature, it is understood that the synthesis likely employs multi-step reactions common to kinase inhibitors. This may include reactions such as amide formation, cyclization, and various coupling reactions to construct the intricate molecular framework characteristic of adavivint .
Adavivint primarily acts by inhibiting CLK2 and DYRK1A kinases, which are pivotal in the Wnt signaling pathway. While specific chemical reactions involving adavivint are not detailed in literature, its mechanism likely involves binding interactions that prevent phosphorylation events critical for signal transduction. This inhibition alters downstream effects on gene expression related to cell differentiation and proliferation .
The mechanism of action for adavivint involves its inhibition of CLK2 and DYRK1A, leading to reduced phosphorylation of serine/arginine-rich splicing factors. This action ultimately disrupts the Wnt signaling pathway, which plays a vital role in regulating tissue homeostasis and cellular differentiation. In particular, adavivint promotes the differentiation of mesenchymal stem cells into chondrocytes while inhibiting cartilage degradation, making it a promising candidate for treating osteoarthritis and other cartilage-related diseases .
Adavivint exhibits several notable physical and chemical properties:
These properties make adavivint suitable for use in biological assays and potential therapeutic formulations .
Adavivint is primarily researched for its applications in treating conditions associated with cartilage damage, such as osteoarthritis. Its ability to inhibit the Wnt signaling pathway positions it as a valuable tool in regenerative medicine, particularly in promoting cartilage repair mechanisms. Additionally, ongoing studies are exploring its broader implications in oncology and other fields where Wnt signaling plays a critical role .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: